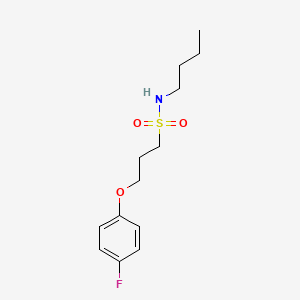

N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

- Cyhalofop-butyl is an aryloxyphenoxypropionate herbicide with excellent weed control properties. It selectively targets grassy weeds, particularly species within the Echinochloa genus . Its low toxicity makes it a preferred choice for post-emergence weed management in rice paddies and other crops.

- In the European Union, cyhalofop-butyl has been designated as an orphan medicine for treating VWMD. This rare genetic disorder affects the central nervous system, leading to progressive neurological deterioration. The designation provides scientific and regulatory support for advancing the medicine toward marketing authorization .

- Researchers have developed a novel and highly effective chemoenzymatic synthesis method for cyhalofop-butyl . This compound is synthesized from ®-2-(4-hydroxyphenoxyl) propanoic acid and 3,4-difluorobenzonitrile using potassium carbonate and tetrabutylammonium bisulfate in N,N-dimethyl formamide (DMF) .

Herbicide in Agriculture

Treatment of Vanishing White Matter Disease (VWMD)

Chemoenzymatic Synthesis

作用机制

Target of Action

N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . The primary targets of sulfonamides are dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in bacterial metabolism and homeostasis .

Mode of Action

Sulfonamides, including N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide, inhibit the activity of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the production of folic acid, a vital nutrient for bacterial growth and reproduction .

Additionally, sulfonamides can inhibit carbonic anhydrase, an enzyme that helps maintain pH balance and fluid balance in the body . This inhibition can lead to a range of pharmacological effects, such as diuresis and reduced inflammation .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria, leading to a deficiency in folic acid . This deficiency hampers the ability of bacteria to synthesize DNA, RNA, and proteins, thereby inhibiting their growth and reproduction .

The inhibition of carbonic anhydrase affects several biochemical pathways related to pH and fluid balance . The exact pathways and their downstream effects can vary depending on the specific type of cell or tissue where the enzyme is inhibited .

Pharmacokinetics

Sulfonamides in general are known to have good oral bioavailability and are distributed widely throughout the body . They are metabolized in the liver and excreted in the urine .

Result of Action

The result of the action of N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide is the inhibition of bacterial growth and reproduction due to the disruption of folic acid synthesis . Additionally, it can cause diuresis and reduced inflammation due to the inhibition of carbonic anhydrase .

Action Environment

The action, efficacy, and stability of N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn affect its absorption, distribution, metabolism, and excretion . Other factors, such as temperature and the presence of other substances, can also affect the compound’s stability and efficacy .

属性

IUPAC Name |

N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20FNO3S/c1-2-3-9-15-19(16,17)11-4-10-18-13-7-5-12(14)6-8-13/h5-8,15H,2-4,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYZRDWBUKMNOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)CCCOC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-3-(4-fluorophenoxy)propane-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2-methoxy-5-methylphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6498876.png)

![methyl 4-(2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate](/img/structure/B6498882.png)

![ethyl N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B6498894.png)

![ethyl N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B6498898.png)

![ethyl N-[4-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B6498908.png)

![methyl 1-{3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanesulfonyl}piperidine-4-carboxylate](/img/structure/B6498909.png)

![3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-methylpropane-1-sulfonamide](/img/structure/B6498921.png)

![3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide](/img/structure/B6498927.png)

![5-chloro-3-hydroxy-1-[2-(4-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B6498939.png)

![4,7-dichloro-3-hydroxy-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B6498940.png)

![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-propoxybenzene-1-sulfonamide](/img/structure/B6498941.png)

![1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]piperidine-4-carboxamide](/img/structure/B6498954.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(4-fluorophenoxy)propane-1-sulfonamide](/img/structure/B6498965.png)